Methyl 4-chloro-7-methoxyquinoline-2-carboxylate Methyl 4-chloro-7-methoxyquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1133115-50-0
VCID: VC2817324
InChI: InChI=1S/C12H10ClNO3/c1-16-7-3-4-8-9(13)6-11(12(15)17-2)14-10(8)5-7/h3-6H,1-2H3
SMILES: COC1=CC2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

CAS No.: 1133115-50-0

Cat. No.: VC2817324

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate - 1133115-50-0

Specification

CAS No. 1133115-50-0
Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
IUPAC Name methyl 4-chloro-7-methoxyquinoline-2-carboxylate
Standard InChI InChI=1S/C12H10ClNO3/c1-16-7-3-4-8-9(13)6-11(12(15)17-2)14-10(8)5-7/h3-6H,1-2H3
Standard InChI Key OTOZREHULJJZJV-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl
Canonical SMILES COC1=CC2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl

Introduction

Chemical Structure and Properties

Chemical Identity and Classification

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate (CAS: 1133115-50-0) belongs to the quinoline family of heterocyclic compounds. It has a molecular formula of C12H10ClNO3 and a molecular weight of 251.67 g/mol. The compound is characterized by its quinoline core structure with specific substituent groups at three distinct positions. As a substituted quinoline, this compound exhibits both aromatic and heterocyclic properties that influence its chemical behavior.

Structural Characteristics

The compound consists of a quinoline backbone with three key functional groups:

  • A chloro substituent at position 4

  • A methoxy group at position 7

  • A methyl ester (carboxylate) group at position 2

The spatial arrangement of these functional groups creates a unique molecular structure with specific electronic and steric properties. The quinoline ring system consists of a fused benzene and pyridine ring, providing an extended π-electron system that contributes to the compound's stability and reactivity patterns.

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

PropertyValue
Molecular FormulaC12H10ClNO3
Molecular Weight251.67 g/mol
CAS Number1133115-50-0
IUPAC Namemethyl 4-chloro-7-methoxyquinoline-2-carboxylate
InChIInChI=1S/C12H10ClNO3/c1-16-7-3-4-8-9(13)6-11(12(15)17-2)14-10(8)5-7/h3-6H,1-2H3
InChI KeyOTOZREHULJJZJV-UHFFFAOYSA-N
Canonical SMILESCOC1=CC2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl
AppearanceCrystalline solid
SolubilitySoluble in organic solvents (DMSO, DMF, dichloromethane)

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate can be achieved through several routes, with the choice of method depending on available starting materials, desired scale, and laboratory resources. Common synthetic approaches include:

  • Reaction of 4-chloro-7-methoxyquinoline with methyl chloroformate in the presence of a base

  • Chlorination of 7-methoxyquinoline-2-carboxylate derivatives

  • Modification of appropriately substituted quinoline precursors

These synthetic routes typically involve multi-step processes, with careful control of reaction conditions to ensure regioselectivity and high yield.

Reaction Conditions and Parameters

The synthesis typically involves specific reaction conditions to optimize yield and purity. Key parameters include:

Table 2: Typical Reaction Conditions for Synthesis

ParameterConditionsImpact on Synthesis
SolventDichloromethane, DMF, tolueneInfluences solubility and reaction rate
TemperatureRoom temperature to 95°CHigher temperatures may accelerate reaction but can lead to side products
BaseTriethylamine, cesium carbonateNeutralizes acid formed during reaction
Reaction Time2-24 hoursDependent on temperature and reagent concentration
CatalystTransition metal catalysts (where applicable)Enhances reaction efficiency and selectivity

The preparation typically requires anhydrous conditions to prevent unwanted hydrolysis of reactive intermediates. Purification is commonly achieved through recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

For larger-scale production, the synthesis methods are often modified to accommodate industrial requirements:

  • Continuous flow reactors may be employed to enhance efficiency

  • Automated systems can optimize reaction parameters in real-time

  • Alternative solvents with lower environmental impact might be substituted

  • Specialized equipment for handling larger quantities of reagents safely

These modifications aim to improve scalability, reduce production costs, and minimize environmental impact while maintaining product quality.

Chemical Reactivity

Types of Reactions

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate exhibits diverse chemical reactivity patterns that are primarily influenced by its functional groups and the electronic properties of the quinoline core:

Substitution Reactions

The chlorine atom at position 4 serves as an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides. These reactions typically proceed via an addition-elimination mechanism, facilitated by the electron-withdrawing nature of the pyridine nitrogen in the quinoline system.

Reduction Reactions

The quinoline ring system can be selectively reduced to form tetrahydroquinoline derivatives. The reduction typically occurs preferentially at specific positions of the heterocyclic ring, influenced by the substituent groups present.

Common Reagents and Conditions

Table 3: Common Reactions and Their Conditions

Reaction TypeReagentsConditionsExpected Products
Nucleophilic SubstitutionAmines, thiols, alkoxidesDMF or DMSO, elevated temperatures (50-100°C)4-substituted derivatives
Ester HydrolysisNaOH, waterRoom temperature to 60°CCarboxylic acid derivative
ReductionNaBH4, LiAlH4Anhydrous conditions, 0°C to room temperatureReduced ring system derivatives
OxidationKMnO4, CrO3Acidic conditions, controlled temperatureOxidized derivatives

The selection of specific reagents and conditions depends on the desired transformation and the tolerance of other functional groups present in the molecule.

Major Products Formed

The reactivity of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate leads to various product types depending on the reaction conditions:

  • Substitution at position 4 produces compounds like 4-amino-7-methoxyquinoline-2-carboxylate or 4-thio-7-methoxyquinoline-2-carboxylate derivatives

  • Oxidation reactions can yield 4-chloro-7-methoxyquinoline-2,3-dione compounds

  • Reduction reactions typically result in 4-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate derivatives

These transformations are valuable in creating diverse chemical libraries for pharmaceutical screening and materials development.

Research Applications

Medicinal Chemistry

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate serves as an important scaffold in medicinal chemistry research. Its structural features make it a valuable starting point for developing compounds with therapeutic potential.

Scaffold Modification

The compound's structure allows for strategic modifications at multiple positions:

  • Position 4 (chloro group): Substitution with various nucleophiles

  • Position 7 (methoxy group): Modification to alter electronic properties

  • Position 2 (carboxylate): Transformation to amides, acids, or other functional groups

These modifications enable researchers to explore structure-activity relationships and optimize properties such as potency, selectivity, and pharmacokinetic parameters.

Antimicrobial Activity

Quinoline derivatives, including those related to Methyl 4-chloro-7-methoxyquinoline-2-carboxylate, have demonstrated significant antimicrobial properties in various research studies:

Antibacterial Properties

Research has shown that quinoline compounds with substitution patterns similar to Methyl 4-chloro-7-methoxyquinoline-2-carboxylate exhibit activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values ranging from 1.3 to 10 mM against various bacterial strains.

Table 4: Antimicrobial Activity of Related Quinoline Derivatives

Compound TypeTarget OrganismsMIC Range (mM)Experimental Method
7-MethoxyquinolinesGram-positive bacteria1.3-10Broth dilution assay
Chloro-substituted quinolinesGram-negative bacteria2.5-15Disk diffusion method
Quinoline-2-carboxylatesFungal strains5-20Agar well diffusion

The antimicrobial action is often attributed to the compound's ability to interact with bacterial DNA gyrase or other essential bacterial enzymes.

Anticancer Properties

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate and related compounds have been investigated for their potential anticancer activities:

Cytotoxic Effects

Studies have reported that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro evaluations have demonstrated IC50 values (half maximal inhibitory concentration) ranging from 0.69 to 22 mM against cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).

Mechanism of Action

The anticancer properties of these compounds are believed to involve multiple mechanisms:

  • Induction of reactive oxygen species (ROS) leading to apoptosis

  • Interference with tubulin polymerization

  • Inhibition of topoisomerase enzymes

These mechanisms contribute to the compound's potential in cancer research and drug development.

Biological Activity and Structure-Activity Relationships

Structure-Activity Correlations

The biological activity of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is closely tied to its structural features. Research has identified several structure-activity relationships that guide the development of more potent derivatives:

Position-Specific Effects

Table 5: Structure-Activity Relationships Based on Position Modifications

PositionModificationEffect on Activity
Position 4 (Chloro)Replacement with amino groupsEnhanced antimicrobial activity
Position 4 (Chloro)Replacement with aryl groupsIncreased anticancer activity
Position 7 (Methoxy)Removal or replacementDecreased lipophilicity and cell penetration
Position 2 (Carboxylate)Conversion to amideImproved metabolic stability

These correlations provide valuable insights for researchers designing new therapeutic agents based on this scaffold.

Pharmacological Properties

The compound exhibits several pharmacological properties that make it relevant for drug discovery:

  • Moderate lipophilicity: Contributes to cell membrane permeability

  • Hydrogen bond acceptor sites: Enables interaction with biological targets

  • Structural rigidity: Provides favorable binding to target proteins

  • Potential for further derivatization: Allows fine-tuning of properties

These features collectively contribute to the compound's pharmaceutical potential and its utility as a starting point for drug development.

Analytical Characterization

Spectroscopic Properties

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate possesses distinctive spectroscopic properties that facilitate its identification and characterization:

UV-Visible Spectroscopy

The compound's extended conjugated system results in characteristic UV-Visible absorption patterns:

Table 6: UV-Visible Spectroscopic Properties

Substituent Patternλmax (nm)ε (M−1cm−1)
4-Cl, 7-OMe, 2-COOMe31812,500

These spectroscopic properties are influenced by the electronic effects of the substituents on the quinoline core.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound:

  • 1H NMR: Shows characteristic signals for:

    • Methoxy protons (singlet, typically around 3.9-4.0 ppm)

    • Methyl ester protons (singlet, typically around 3.9-4.1 ppm)

    • Aromatic protons (multiple signals in the 7.0-8.5 ppm range)

  • 13C NMR: Reveals carbon signals corresponding to:

    • Methoxy carbon (55-56 ppm)

    • Methyl ester carbon (52-53 ppm)

    • Carbonyl carbon (165-170 ppm)

    • Aromatic and heterocyclic carbons (110-160 ppm)

These spectroscopic data enable researchers to confirm the compound's structure and purity.

Crystallographic Data

X-ray crystallography provides detailed three-dimensional structural information:

  • Bond lengths and angles: Reveals the precise geometry of the quinoline core and substituents

  • Crystal packing: Shows intermolecular interactions that influence physical properties

  • Torsion angles: Indicates preferred conformations in the solid state

These data are valuable for understanding structure-property relationships and for computational modeling studies.

Computational Chemistry Insights

Molecular Modeling Applications

Computational methods provide valuable insights into the properties and behavior of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate:

Docking Studies

Molecular docking simulations can predict how the compound interacts with biological targets:

Table 7: Computational Docking Results with Selected Targets

Target ProteinBinding Energy (kcal/mol)Key Interaction ResiduesSoftware Used
Cytochrome P450-8.2 to -9.1Heme center, hydrophobic pocketAutoDock Vina
Topoisomerase II-7.5 to -8.4ATP binding siteSchrödinger Suite

These computational predictions guide experimental studies and help prioritize potential applications.

Electronic Structure Calculations

Density Functional Theory (DFT) calculations provide information about:

  • Electron density distribution

  • Frontier molecular orbitals (HOMO/LUMO)

  • Electrostatic potential maps

  • Reaction energetics

These computational results help explain the compound's reactivity patterns and guide synthetic strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator